molecular formula C11H12O4 B6355090 (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester CAS No. 1823869-59-5

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

Cat. No. B6355090
CAS RN: 1823869-59-5
M. Wt: 208.21 g/mol
InChI Key: NWMCEEJWYBTHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester (7-HBDME) is a naturally occurring compound found in many plants, including those of the Apiaceae family, such as celery and parsley. It has been studied for its potential applications in food and drug industries, as well as its pharmacological properties. 7-HBDME has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities, as well as being able to modulate the activity of certain enzymes and receptors. Furthermore, it has been suggested as a potential therapeutic agent for the treatment of several diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.

Scientific Research Applications

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been studied for its potential applications in food and drug industries, as well as its pharmacological properties. In food industry, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess antioxidant activity, which can protect food from oxidation and thus prolong shelf life. In the drug industry, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been studied for its potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.

Mechanism of Action

The mechanism of action of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester is not yet fully understood. However, it is believed that (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may act as an agonist or antagonist of certain enzymes and receptors. For example, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammation process. (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has also been found to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer activities. Furthermore, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to modulate the activity of certain enzymes and receptors, such as COX-2 and 5-HT2A. In addition, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester has been found to possess anti-diabetic and anti-obesity effects, as well as being able to modulate the activity of certain hormones, such as insulin and leptin.

Advantages and Limitations for Lab Experiments

The advantages of using (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester in laboratory experiments include its availability, low cost, and its ability to modulate the activity of certain enzymes and receptors. However, there are some limitations to using (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester in laboratory experiments. For example, the compound is not very soluble in water and is not very stable in acidic conditions. Furthermore, it is not yet known if (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be metabolized by the body, so its effects in vivo are still not fully understood.

Future Directions

The potential applications of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester are vast and the compound has many potential uses in the food and drug industries. In the future, it is likely that (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester will be further studied for its potential applications in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer. Furthermore, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders. Additionally, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of cardiovascular disease, as it has been found to possess anti-inflammatory and antioxidant activities. Finally, (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester may be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, as it has been found to modulate the activity of certain enzymes and receptors.

Synthesis Methods

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be synthesized by a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of an esterification reaction, which involves the reaction of an acid with an alcohol in the presence of a catalyst. The reaction of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester with an acid, such as acetic acid, yields the desired product. Biotransformation involves the use of microorganisms, such as bacteria or fungi, to convert a compound into a desired product. Biotransformation of (7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester can be achieved by using a variety of microorganisms, such as Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas aeruginosa.

properties

IUPAC Name

methyl 2-(7-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-4,7,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMCEEJWYBTHIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1COC2=C1C=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Hydroxy-2,3-dihydro-benzofuran-3-yl)-acetic acid methyl ester

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